NCI-60 Single-Dose Antiproliferative Activity: N5-Ethyl Analog Demonstrates 89.73% Growth in NCI-H522 NSCLC Cells
In NCI-60 single-dose screening at 10⁻⁵ M, the N5-ethyl substituted pyrrolo[3,2-d]pyrimidine (compound 15; CAS 129872-82-8) exhibited 89.73% cell growth relative to control in the NCI-H522 non-small cell lung cancer cell line [1]. This represents the highest growth percentage (i.e., lowest antiproliferative activity) observed among all active compounds in the N5-substituted series, contrasting sharply with the N5-benzyl analog (compound 9) which demonstrated 36.31% growth in CCRF-CEM leukemia cells, and the N5-(2,4-dichlorobenzyl) analog (compound 10) which showed 22.88% growth in the same leukemia cell line [1].
| Evidence Dimension | Cell growth (% relative to control) at 10⁻⁵ M |
|---|---|
| Target Compound Data | 89.73% growth |
| Comparator Or Baseline | Compound 9 (N5-benzyl): 36.31% growth (CCRF-CEM); Compound 10 (N5-2,4-dichlorobenzyl): 22.88% growth (CCRF-CEM); Compound 7 (N5-2-nitrophenylsulfonyl): 49.57% growth (NCI-H522) |
| Quantified Difference | Target compound exhibits 2.5–3.9× higher growth percentage (lower antiproliferative potency) than the most active benzyl-substituted analogs |
| Conditions | NCI-60 single-dose screen at 10⁻⁵ M concentration; most affected cell line for each compound reported |
Why This Matters
This data establishes that CAS 129872-82-8 is not a potent antiproliferative agent per se, but rather serves as a low-activity comparator or an inert scaffold for prodrug design, enabling researchers to select it specifically for applications where minimal intrinsic cytotoxicity is required.
- [1] Cawrse, B.M.; Robinson, N.M.; Lee, N.C.; Wilson, G.M.; Seley-Radtke, K.L. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules 2019, 24, 2656. Table 1. View Source
